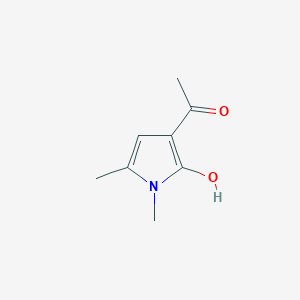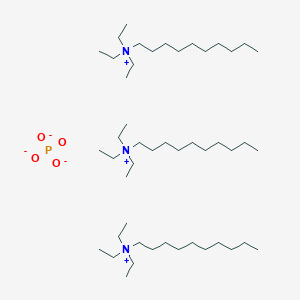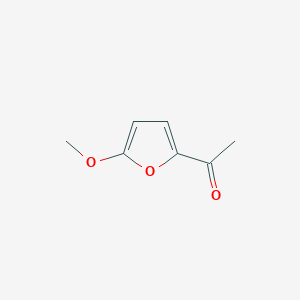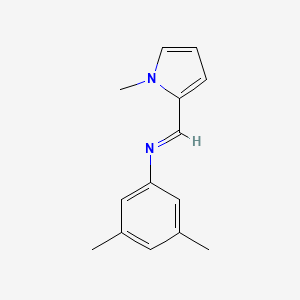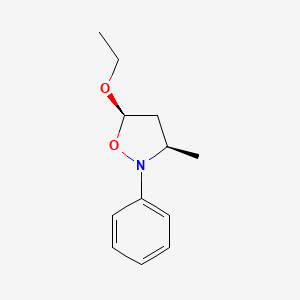![molecular formula C19H17N3O4 B12889947 3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide CAS No. 652151-71-8](/img/structure/B12889947.png)
3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core with additional functional groups, including a formamido group, a hydroxy group, and a phenyloxazolyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The synthesis begins with the formation of the benzamide core through the reaction of 2-hydroxybenzoic acid with an appropriate amine under acidic conditions to yield 2-hydroxybenzamide.
Introduction of the Formamido Group: The formamido group is introduced by reacting the 2-hydroxybenzamide with formic acid or a formylating agent such as formic anhydride.
Attachment of the Phenyloxazolyl Group: The final step involves the introduction of the phenyloxazolyl group through a coupling reaction with 5-phenyloxazole. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of 3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of nitro or halogenated derivatives
科学研究应用
3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its pharmacological properties are studied to understand its mechanism of action and efficacy.
Industry: Utilized in the development of new materials and chemical products. Its chemical stability and reactivity make it suitable for industrial applications.
作用机制
The mechanism of action of 3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s formamido and hydroxy groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide: Lacks the formamido group, which may affect its biological activity and chemical reactivity.
3-Formamido-2-hydroxybenzamide: Lacks the phenyloxazolyl group, which may influence its pharmacological properties.
N-(1-(5-Phenyloxazol-2-yl)ethyl)benzamide: Lacks both the formamido and hydroxy groups, resulting in different chemical and biological characteristics.
Uniqueness
3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide is unique due to the presence of all three functional groups (formamido, hydroxy, and phenyloxazolyl) in a single molecule. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
652151-71-8 |
|---|---|
分子式 |
C19H17N3O4 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
3-formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H17N3O4/c1-12(19-20-10-16(26-19)13-6-3-2-4-7-13)22-18(25)14-8-5-9-15(17(14)24)21-11-23/h2-12,24H,1H3,(H,21,23)(H,22,25) |
InChI 键 |
BITXJNRPZPMBHK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=C(O1)C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)NC=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


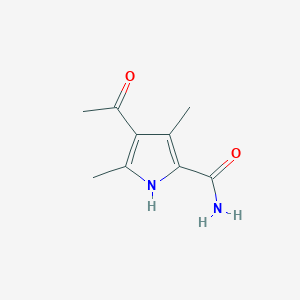
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)
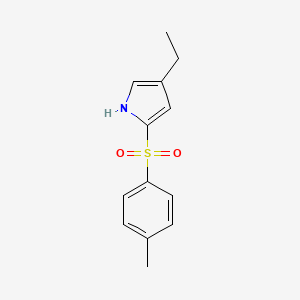
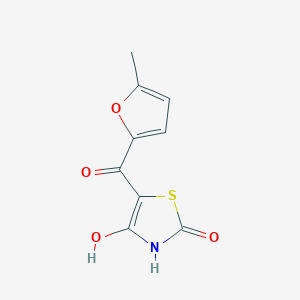
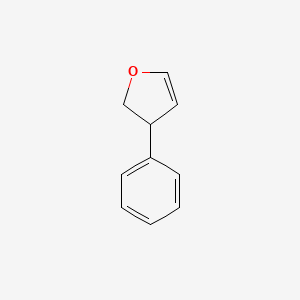
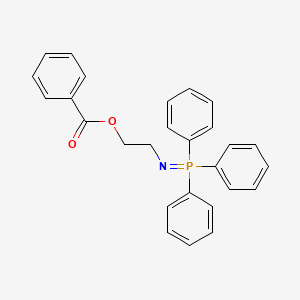
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
